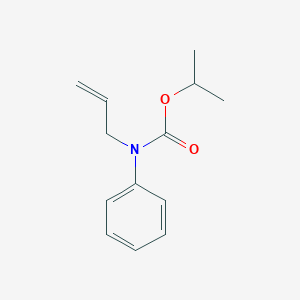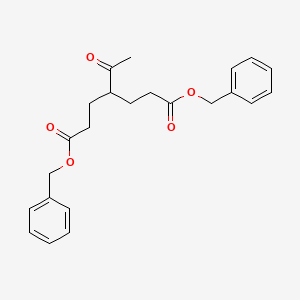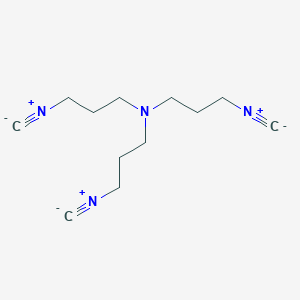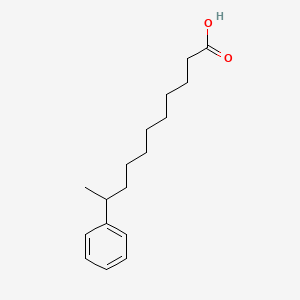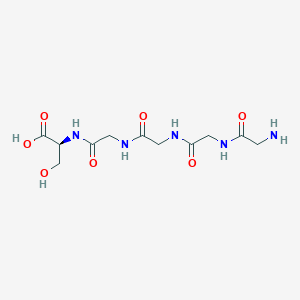![molecular formula C19H36O4 B14741574 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 2064-94-0](/img/structure/B14741574.png)
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is a bicyclic organic compound characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings linked to it, each comprising five atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of hexanal with pentaerythritol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the spiroacetal structure. The reaction conditions generally include:
Acidic pH (3-5): Achieved using oxalic acid or another suitable acid.
Refluxing: The reaction mixture is heated under reflux for an extended period (e.g., 19 hours).
Stabilization: Hydroquinone is often added to stabilize the aldehyde and prevent polymerization.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but optimized for higher yields and efficiency. Techniques such as azeotropic distillation are employed to remove reaction water and drive the equilibrium towards acetal formation. The reaction is typically carried out at elevated temperatures (e.g., 80°C) with an excess of aldehyde to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
Uniqueness
3,9-Dihexyl-2,4,8,10-tetraoxaspiro[55]undecane is unique due to its hexyl substituents, which impart distinct physical and chemical properties compared to its vinyl and ethylidene counterparts
Eigenschaften
CAS-Nummer |
2064-94-0 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3,9-dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-9-11-17-20-13-19(14-21-17)15-22-18(23-16-19)12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
NNVYAHMSBATERB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1OCC2(CO1)COC(OC2)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
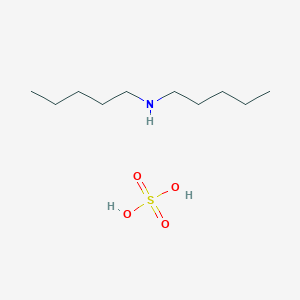
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
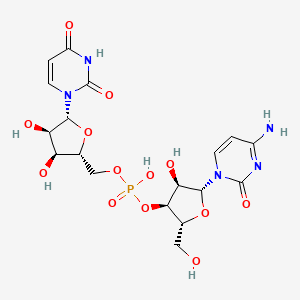
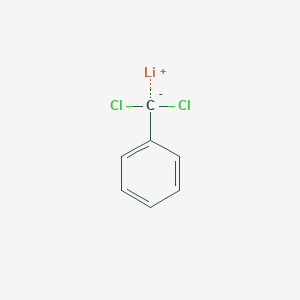


![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
